molecular formula C15H16ClNO4S B10967121 N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B10967121
M. Wt: 341.8 g/mol
InChI Key: JKZWGLLIYZOZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with the following structure:

ClC6H4CH2N(SO2C6H3(OCH3)2)\text{ClC}_6\text{H}_4\text{CH}_2\text{N}(\text{SO}_2\text{C}_6\text{H}_3(\text{OCH}_3)_2)ClC6​H4​CH2​N(SO2​C6​H3​(OCH3​)2​)

Preparation Methods

Synthetic Routes::

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for drug synthesis.

    Biology: Potentially as a probe or ligand.

    Medicine: Investigated for pharmacological effects.

    Industry: Limited information available.

Mechanism of Action

The exact mechanism by which N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other sulfonamides and benzyl derivatives.

Properties

Molecular Formula

C15H16ClNO4S

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO4S/c1-20-13-6-7-14(21-2)15(9-13)22(18,19)17-10-11-4-3-5-12(16)8-11/h3-9,17H,10H2,1-2H3

InChI Key

JKZWGLLIYZOZRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.